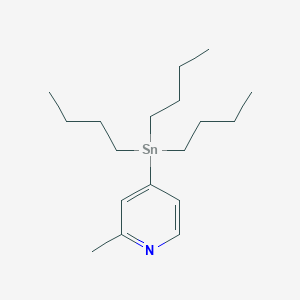

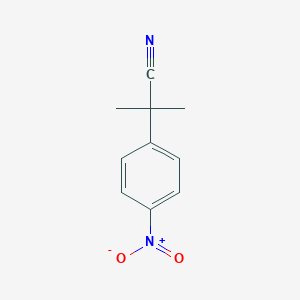

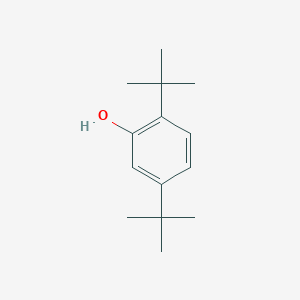

N-(2-methoxybenzyl)-3-oxobutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

NBOMes are a group of toxic phenethylamine derivatives of the 2C family compounds . They are known to be potent serotonin 5-HT2A receptor agonist hallucinogens .

Synthesis Analysis

While the specific synthesis process for “N-(2-methoxybenzyl)-3-oxobutanamide” is not available, NBOMes are generally synthesized by introducing a N-2-methoxybenzyl group to the phenethylamine structure .Aplicaciones Científicas De Investigación

-

Scientific Field: Pharmacology and Toxicology

-

Summary of the Application

-

Methods of Application or Experimental Procedures

- In vitro studies have been conducted to evaluate the neuro- and hepatocytotoxicity of these compounds . This involves synthesizing the compounds and testing them on cell lines like SH-SY5Y and HepG2 .

- In vivo studies have also been conducted to understand the neurochemical and behavioral effects of these compounds in rats .

-

Results or Outcomes

- The presence of the N-2-methoxybenzyl group significantly increased the in vitro cytotoxicity of 2C phenethylamines drugs in both cell lines .

- NBOMe compounds increased dopamine (DA), serotonin (5-HT), and glutamate release in all studied brain regions, induced hallucinogenic activity, and impacted short-term memory, locomotion, and may be anxiogenic .

-

Scientific Field: Neuropharmacology

- Summary of the Application : NBOMe drugs have been used in neuropharmacological research to understand their impact on neurotransmitter release .

- Methods of Application or Experimental Procedures : In vitro studies have been conducted to evaluate the neurotoxicity of these compounds . This involves synthesizing the compounds and testing them on neuronal cell lines .

- Results or Outcomes : NBOMe drugs displayed higher affinity for 5-HT2A receptors than their 2C counterparts but were substantially weaker in functional assays .

-

Scientific Field: Toxicology

- Summary of the Application : The toxicity profile of NBOMe drugs is being studied due to several reports highlighting cases of acute intoxication .

- Methods of Application or Experimental Procedures : In vitro studies have been conducted to evaluate the hepatocytotoxicity of these compounds . This involves synthesizing the compounds and testing them on hepatocyte cell lines .

- Results or Outcomes : The presence of the N-2-methoxybenzyl group significantly increased the in vitro cytotoxicity of 2C phenethylamines drugs in both neuronal and hepatocyte cell lines .

-

Scientific Field: Neuropharmacology

- Summary of the Application : NBOMe drugs have been used in neuropharmacological research to understand their impact on neurotransmitter release .

- Methods of Application or Experimental Procedures : In vitro studies have been conducted to evaluate the neurotoxicity of these compounds . This involves synthesizing the compounds and testing them on neuronal cell lines .

- Results or Outcomes : NBOMe drugs displayed higher affinity for 5-HT2A receptors than their 2C counterparts but were substantially weaker in functional assays .

-

Scientific Field: Toxicology

- Summary of the Application : The toxicity profile of NBOMe drugs is being studied due to several reports highlighting cases of acute intoxication .

- Methods of Application or Experimental Procedures : In vitro studies have been conducted to evaluate the hepatocytotoxicity of these compounds . This involves synthesizing the compounds and testing them on hepatocyte cell lines .

- Results or Outcomes : The presence of the N-2-methoxybenzyl group significantly increased the in vitro cytotoxicity of 2C phenethylamines drugs in both neuronal and hepatocyte cell lines .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)7-12(15)13-8-10-5-3-4-6-11(10)16-2/h3-6H,7-8H2,1-2H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAZAAMOYPROLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCC1=CC=CC=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354890 |

Source

|

| Record name | N-(2-methoxybenzyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxybenzyl)-3-oxobutanamide | |

CAS RN |

331713-77-0 |

Source

|

| Record name | N-(2-methoxybenzyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B187668.png)

![3-butoxy-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B187670.png)

![N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B187671.png)

![Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate](/img/structure/B187672.png)

![N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B187675.png)